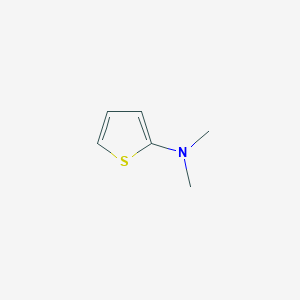![molecular formula C7H12O2 B1610877 [1-(Hydroxymethyl)cyclopent-3-enyl]methan-1-ol CAS No. 76910-02-6](/img/structure/B1610877.png)
[1-(Hydroxymethyl)cyclopent-3-enyl]methan-1-ol
Übersicht
Beschreibung
[1-(Hydroxymethyl)cyclopent-3-enyl]methan-1-ol, also known as HPMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HPMC is a cyclic alcohol that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
[1-(Hydroxymethyl)cyclopent-3-enyl]methan-1-ol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its ability to improve plant growth and increase crop yields. In materials science, this compound has been used as a binder in the production of ceramics and as a coating for drug delivery systems.
Wirkmechanismus
Target of Action
Similar compounds have been used as chemical probes for selective labeling of sulfenic acid (–soh) in proteins .
Mode of Action
It is known that similar compounds can undergo michael addition reactions with thiol-containing tags or linkers . This suggests that 3-Cyclopentene-1,1-dimethanol might interact with its targets through a similar mechanism, potentially modifying the targets and inducing changes in their function.
Pharmacokinetics
It has been analyzed using reverse phase (rp) hplc method, suggesting that it is amenable to chromatographic analysis, which is often a prerequisite for bioavailability .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(Hydroxymethyl)cyclopent-3-enyl]methan-1-ol in lab experiments is its stability. This compound is a stable compound that can be stored for long periods of time without degradation. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound is its potential toxicity. While this compound has been shown to be safe in low doses, high doses may cause adverse effects.
Zukünftige Richtungen
There are several future directions for research on [1-(Hydroxymethyl)cyclopent-3-enyl]methan-1-ol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and delivery method for this compound in these applications. Another area of interest is its potential as a plant growth regulator. Studies are needed to determine the optimal concentration and application method for this compound in agriculture. Finally, this compound's potential as a binder and coating in materials science is an area of ongoing research, with potential applications in the production of ceramics and drug delivery systems.
Eigenschaften
IUPAC Name |
[1-(hydroxymethyl)cyclopent-3-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-7(6-9)3-1-2-4-7/h1-2,8-9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHAWWJUERMTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562667 | |
| Record name | (Cyclopent-3-ene-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76910-02-6 | |
| Record name | (Cyclopent-3-ene-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

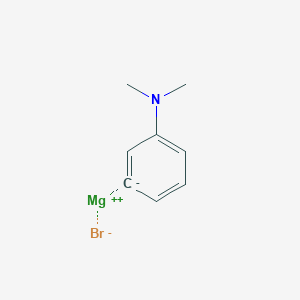
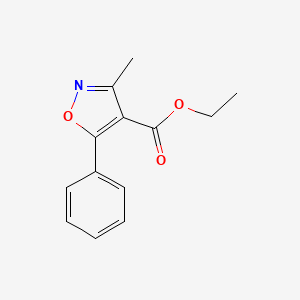

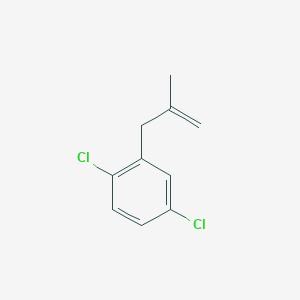
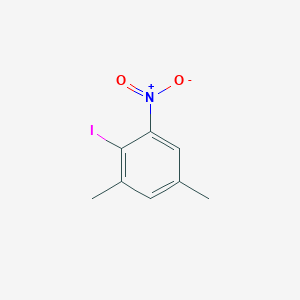
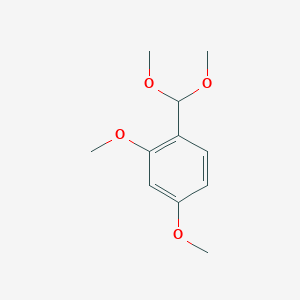
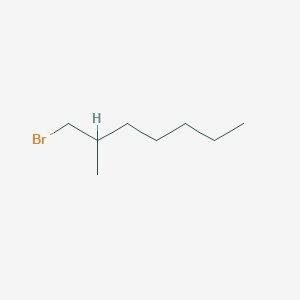


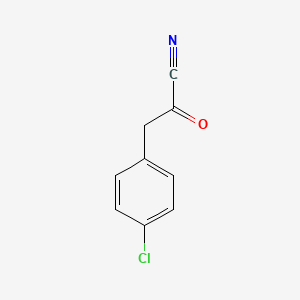


![[6-(2-Methoxyethoxy)pyridin-3-yl]methanol](/img/structure/B1610815.png)
